

An In-depth Technical Guide to S(-)-1-(Pentafluorophenyl)ethanol

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Compound of Interest

Compound Name:	S(-)-1-(Pentafluorophenyl)ethanol
CAS No.:	104371-20-2
Cat. No.:	B024487

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This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **S(-)-1-(Pentafluorophenyl)ethanol**, a crucial chiral building block in modern organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this unique compound.

Introduction: The Significance of Fluorinated Chiral Alcohols

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.^{[1][2]} Properties such as lipophilicity, metabolic stability, and binding affinity can be fine-tuned, making fluorinated compounds highly valuable in the pharmaceutical and materials science industries.^{[1][2]} **S(-)-1-(Pentafluorophenyl)ethanol**, a chiral secondary alcohol, is a prime example of a versatile fluorinated building block. Its pentafluorophenyl group imparts unique electronic characteristics, while the chiral hydroxyl group serves as a handle for asymmetric transformations, making it a sought-after intermediate in the synthesis of complex, high-value molecules.^{[1][3]}

Physicochemical Properties: A Quantitative Overview

S(-)-1-(Pentafluorophenyl)ethanol is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[1][3][4] The strong carbon-fluorine bonds contribute to its relatively high boiling point.[3] The presence of the hydroxyl group allows for solubility in polar organic solvents.[3]



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Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of **S(-)-1-(Pentafluorophenyl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methine proton, and the hydroxyl proton. The methyl group will appear as a doublet due to coupling with the adjacent methine proton. The methine proton will present as a quartet, being split by the three methyl protons. The hydroxyl proton's signal can vary in chemical shift and multiplicity depending on the solvent and concentration, due to hydrogen bonding and exchange.[8]
- ^{13}C NMR:** The carbon NMR will display signals corresponding to the methyl carbon, the methine carbon, and the carbons of the pentafluorophenyl ring. The carbon signals of the aromatic ring will exhibit complex splitting patterns due to coupling with the fluorine atoms.

- ^{19}F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of **S(-)-1-(Pentafluorophenyl)ethanol** will show three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring, with characteristic coupling patterns.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

- A broad O-H stretching band in the region of $3200\text{-}3600\text{ cm}^{-1}$, characteristic of the hydroxyl group.
- C-H stretching vibrations for the methyl and methine groups around $2850\text{-}3000\text{ cm}^{-1}$.
- Strong C-F stretching absorptions, typically in the $1100\text{-}1400\text{ cm}^{-1}$ region.
- Aromatic C=C stretching peaks around $1500\text{-}1600\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electron ionization (EI) mode, the molecular ion peak (M^+) at m/z 212 would be expected, corresponding to the exact mass of the molecule.[6] Common fragmentation pathways would involve the loss of a methyl group (CH_3), a hydroxyl group (OH), or cleavage of the bond between the chiral center and the aromatic ring.[9]

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure **S(-)-1-(Pentafluorophenyl)ethanol** is paramount for its application in asymmetric synthesis. Several strategies are employed to achieve high enantiomeric excess (ee).

Asymmetric Reduction of 2',3',4',5',6'-Pentafluoroacetophenone

The most common and efficient route to **S(-)-1-(Pentafluorophenyl)ethanol** is the asymmetric reduction of the corresponding prochiral ketone, 2',3',4',5',6'-pentafluoroacetophenone.[5] This transformation can be achieved through both chemical and biocatalytic methods.



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Caption: General workflows for the synthesis of **S(-)-1-(Pentafluorophenyl)ethanol**.

Chemical Catalysis: Chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) reagent, are widely used for the enantioselective reduction of ketones.[10] These reactions typically employ a stoichiometric or catalytic amount of the chiral catalyst in the presence of a reducing agent like borane. Ruthenium-based chiral complexes are also effective for this transformation.[6]

Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs), offers a green and highly selective alternative.[11][12][13] These enzymes can reduce the ketone with excellent enantioselectivity, often exceeding 99% ee.[11][12] Whole-cell biocatalysis, using microorganisms that express the desired reductase, is also a cost-effective approach.[13][14] A key advantage of biocatalysis is the ability to regenerate the necessary cofactor (e.g., NADPH) in situ, making the process more efficient.[5][11]

Experimental Protocol: Asymmetric Reduction using a Ketoreductase

- **Reaction Setup:** In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

- **Enzyme and Cofactor:** Add the ketoreductase enzyme and the cofactor (NADPH). For cofactor regeneration, include a secondary enzyme system (e.g., glucose dehydrogenase) and its substrate (e.g., glucose).
- **Substrate Addition:** Dissolve 2',3',4',5',6'-pentafluoroacetophenone in a water-miscible organic co-solvent (e.g., isopropanol) and add it to the reaction mixture.
- **Reaction Monitoring:** Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess.
- **Work-up:** Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Other Synthetic Approaches

While asymmetric reduction is the most prevalent method, other synthetic routes include the Grignard reaction of pentafluorophenylmagnesium bromide with acetaldehyde.[5] However, this method typically yields a racemic mixture that requires subsequent resolution.

Key Applications in Research and Development

The unique properties of **S(-)-1-(Pentafluorophenyl)ethanol** make it a valuable tool in several areas of chemical research.

Asymmetric Synthesis

As a chiral alcohol, it serves as a precursor for the synthesis of other chiral molecules. The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced with various nucleophiles in an S_N2 reaction, proceeding with inversion of stereochemistry. This allows for the introduction of a wide range of functional groups at the chiral center.

Pharmaceutical Development

Chirality is a critical factor in the efficacy and safety of many drugs.[11] **S(-)-1-(Pentafluorophenyl)ethanol** is a key intermediate in the synthesis of biologically active compounds.[1] The pentafluorophenyl moiety can enhance the metabolic stability and binding affinity of a drug candidate.[1] Its use as a building block allows for the construction of complex chiral pharmaceuticals with improved therapeutic profiles.[1][15]

Materials Science

The compound is also utilized in the formulation of specialty polymers and coatings.[1] The incorporation of the fluorinated group can impart desirable properties such as increased chemical resistance and thermal stability to the resulting materials.[1]

Handling and Safety Considerations

S(-)-1-(Pentafluorophenyl)ethanol should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.[5] It is classified as a skin and eye irritant.[4][16] As a flammable liquid and vapor, it should be kept away from heat, sparks, and open flames. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][6][16][17]

Conclusion

S(-)-1-(Pentafluorophenyl)ethanol is a highly valuable and versatile chiral building block. Its unique combination of a stereogenic center and a polyfluorinated aromatic ring provides chemists with a powerful tool for the synthesis of complex molecules with tailored properties. The continued development of efficient and selective synthetic methods, particularly through biocatalysis, will further expand its applications in drug discovery, materials science, and beyond.

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